molecular formula C25H25N3O3 B15204372 2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide

2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B15204372
M. Wt: 415.5 g/mol
InChI Key: UIHJZRXDCMMLSC-UHFFFAOYSA-N
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Description

2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, an imidazolidinone core, and a phenylpropyl side chain, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where the imidazolidinone core reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.

    Introduction of the Phenylpropyl Side Chain: The phenylpropyl side chain is attached through a nucleophilic substitution reaction, where the intermediate compound reacts with a phenylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the imidazolidinone core, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylpropyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the imidazolidinone core can produce a more reduced imidazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidinone derivatives and their interactions with other organic molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and neurological disorders.

Industry

In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring and imidazolidinone core are believed to play key roles in binding to these targets, potentially modulating their activity. The phenylpropyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-4-(phenyl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-methylpropyl)acetamide: Similar structure but with a methylpropyl side chain instead of a phenylpropyl side chain.

Uniqueness

The uniqueness of 2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide lies in its combination of a naphthalene ring, imidazolidinone core, and phenylpropyl side chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H25N3O3/c1-25(21-14-13-19-11-5-6-12-20(19)16-21)23(30)28(24(31)27-25)17-22(29)26-15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,29)(H,27,31)

InChI Key

UIHJZRXDCMMLSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NCCCC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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